1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene

Catalog No.
S14576779
CAS No.
1934816-94-0
M.F
C9H10BrFO2
M. Wt
249.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzen...

CAS Number

1934816-94-0

Product Name

1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene

IUPAC Name

1-bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

InChI

InChI=1S/C9H10BrFO2/c1-6-3-4-7(10)9(8(6)11)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

FYACAXLHSLOIFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OCOC)F

1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a methoxymethoxy group and a methyl group. Its molecular formula is C10H12BrFO2C_{10}H_{12}BrFO_2 and it has a molar mass of approximately 249.08 g/mol. The compound's structure features a benzene ring with the following substituents: a bromine atom at the first position, a fluorine atom at the third position, and a methoxymethoxy group at the second position, while a methyl group is located at the fourth position.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as hydroxide ions, alkoxides, or amines.
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like the methoxymethoxy and methyl groups directs electrophiles to specific positions on the benzene ring.
  • Reduction: The compound can undergo reduction processes, potentially converting the bromine or fluorine substituents into other functional groups.

The synthesis of 1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene typically involves:

  • Electrophilic Aromatic Substitution: Starting from 3-fluoro-4-methylbenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
  • Methoxymethoxy Group Introduction: This can be accomplished via etherification reactions using suitable methoxymethoxy reagents under acidic conditions.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of various medicinal compounds.
  • Agricultural Chemicals: It may serve as a precursor for developing agrochemicals.
  • Material Science: Used in synthesizing polymeric materials or coatings due to its unique chemical properties.

Interaction studies involving 1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological systems. Specific studies are necessary to assess its interactions with biological macromolecules or other chemical entities.

Several compounds share structural similarities with 1-Bromo-3-fluoro-2-(methoxymethoxy)-4-methylbenzene, including:

  • 1-Bromo-3-fluoro-4-methylbenzene
    • Similarity: Lacks the methoxymethoxy group.
    • Uniqueness: More straightforward reactivity due to fewer functional groups.
  • 1-Bromo-3-fluoro-2-methoxybenzene
    • Similarity: Contains both bromine and fluorine.
    • Uniqueness: The absence of the methyl group alters its electronic properties.
  • 1-Bromo-2-(methoxymethoxy)-4-methylbenzene
    • Similarity: Shares the methoxymethoxy group but differs in halogen placement.
    • Uniqueness: Different regioselectivity leads to varied reactivity patterns.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

247.98482 g/mol

Monoisotopic Mass

247.98482 g/mol

Heavy Atom Count

13

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